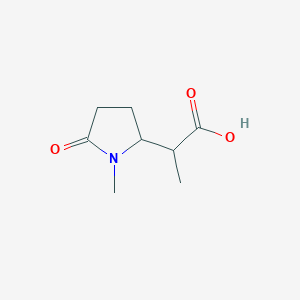

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid

Description

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a propanoic acid group attached to a methyl-substituted pyrrolidinone ring.

Properties

IUPAC Name |

2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(8(11)12)6-3-4-7(10)9(6)2/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOSQAKVRCLCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)N1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrolidine with a suitable acylating agent, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid.

Industrial Production Methods

Industrial production of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions.

Mechanistic Insight : Activation of the carboxylic acid via SOCl<sub>2</sub> forms a reactive acyl chloride intermediate, which reacts with alcohols or amines to yield esters/amides.

Reduction Reactions

The ketone in the pyrrolidinone ring can be selectively reduced.

Structural Impact : Reduction of the ketone converts the lactam into a secondary alcohol, altering hydrogen-bonding capacity and solubility.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO<sub>2</sub> from the propanoic acid chain.

| Conditions | Products | Notes |

|---|---|---|

| Pyrolysis (>200°C) | 1-Methyl-5-oxopyrrolidin-2-ylethane | Forms an alkene via β-hydrogen elimination. |

| Oxidative (Pb(OAc)<sub>4</sub>) | 1-Methyl-5-oxopyrrolidin-2-ylacetate | Side-chain shortening with retention of the lactam ring. |

Heterocycle Formation

The carboxylic acid participates in cyclocondensation reactions to form bioactive heterocycles.

Example Synthesis :

-

Hydrazide formation:

-

Cyclization with CS<sub>2</sub>/KOH:

Ring-Opening Reactions

The pyrrolidinone ring undergoes nucleophilic attack at the carbonyl carbon.

| Reagent | Conditions | Products |

|---|---|---|

| NH<sub>3</sub> | High pressure | 4-Aminopentanoic acid derivative |

| Grignard Reagents (RMgX) | THF, 0°C | Alkylated γ-lactams |

Mechanism : Nucleophilic addition to the carbonyl followed by ring scission, yielding linear amines or alcohols .

Oxidation Reactions

Controlled oxidation targets specific functional groups.

| Target Site | Reagents | Products |

|---|---|---|

| Alcohol (post-reduction) | KMnO<sub>4</sub>, H<sub>2</sub>O | Ketone regeneration |

| Alkene (post-decarboxylation) | O<sub>3</sub>, then Zn/H<sub>2</sub>O | Aldehyde fragments |

Scientific Research Applications

Chemistry

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is primarily utilized as a building block in organic synthesis. Its derivatives are employed to create more complex molecules, which can be pivotal in the development of new materials and pharmaceuticals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

Research indicates that this compound may exhibit biological activity, including interactions with biomolecules. It is being studied for its potential effects on enzyme activity and receptor modulation, which could lead to significant insights into metabolic pathways and cellular processes.

Medicine

The therapeutic potential of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is under investigation, particularly as a precursor for drug development. Its structure suggests possible applications in treating neurological disorders and inflammation-related conditions due to its ability to modulate biological targets .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice subjected to an inflammatory model (carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in paw swelling compared to the control group. This suggests strong anti-inflammatory properties, indicating its potential use in therapeutic applications for inflammation-related diseases.

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress (hydrogen peroxide). Results demonstrated that treatment with 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid reduced cell death and preserved mitochondrial function, highlighting its potential for neuroprotective applications .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to impart specific characteristics to final products, making it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the ketone and propanoic acid groups.

Pyrrolidinone: A related compound with a similar ring structure but different functional groups.

Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.

Uniqueness

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Biological Activity

2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid, a compound with significant potential in biological research, exhibits various biological activities through its interactions with enzymes and receptors. This article synthesizes current research findings, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a propanoic acid moiety. This configuration contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and pharmacology.

The biological activity of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid primarily involves:

- Binding to Enzymes/Receptors : The compound can modulate enzyme activity by binding to specific molecular targets, influencing various biochemical pathways.

- Interaction with Biomolecules : Its ability to interact with proteins and nucleic acids suggests potential roles in cellular signaling and metabolic regulation.

Antioxidant Activity

Research indicates that derivatives of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid exhibit notable antioxidant properties. For example:

- DPPH Radical Scavenging : Compounds derived from this structure have shown significant radical scavenging abilities, with some exhibiting antioxidant activity greater than that of ascorbic acid .

| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Example 1 | 88.6% | Higher |

| Example 2 | 87.7% | Higher |

| Example 3 | 78.6% | Comparable |

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of related compounds. For instance, certain derivatives demonstrated robust protection against seizures in animal models, indicating a promising therapeutic window for treating epilepsy .

Case Studies and Research Findings

- Antioxidant Evaluation : A study screened various derivatives for antioxidant activity using the DPPH method. Results showed that modifications on the pyrrolidine ring significantly enhanced the antioxidant capacity of these compounds .

- Anticonvulsant Efficacy : In preclinical trials, derivatives exhibiting high anticonvulsant activity were identified, showcasing their protective effects in seizure models while maintaining a favorable safety profile .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds act as positive allosteric modulators of neurotransmitter transporters, enhancing glutamate uptake in neuronal cultures .

Applications in Medicine and Industry

The ongoing research into 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid highlights its potential applications:

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurological disorders and oxidative stress-related diseases.

- Industrial Use : The compound is utilized in synthesizing other complex organic molecules, contributing to pharmaceutical manufacturing and chemical synthesis.

Q & A

Basic: What analytical methods are recommended for confirming the purity and identity of 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid?

Methodological Answer:

- HPLC with UV/Vis Detection : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a gradient elution system (e.g., 0.1% trifluoroacetic acid in water and acetonitrile) at 220–254 nm. Retention time and peak symmetry should align with reference standards (e.g., EP impurity protocols) .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key signals include the pyrrolidinone carbonyl (~170–175 ppm in C) and methyl groups adjacent to the ketone (~2.1–2.5 ppm in H).

- Mass Spectrometry (LC-MS) : Validate molecular weight ([M+H]+) using electrospray ionization (ESI) in positive mode.

Basic: How can researchers safely handle 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a chemical fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose per hazardous waste protocols .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) at 2–8°C to prevent degradation .

Advanced: What strategies are effective for resolving enantiomers or diastereomers of derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (85:15) + 0.1% formic acid. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral auxiliary (e.g., (S)-α-methylbenzylamine) and isolate diastereomeric salts via fractional crystallization .

- Dynamic Kinetic Resolution : Use enzymatic catalysis (e.g., lipases) under conditions favoring selective acyl transfer .

Advanced: How can researchers address low yields in the synthesis of this compound via pyrrolidinone cyclization?

Methodological Answer:

- Optimized Cyclization Conditions : Use BF-EtO as a Lewis acid catalyst in anhydrous dichloromethane at 0–5°C to stabilize intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:7) .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by heating at 80°C for 20 minutes under microwave irradiation (300 W) .

- Post-Reaction Workup : Extract the product with cold NaHCO (5%) to remove unreacted acid, followed by recrystallization from ethanol:water (9:1) .

Basic: What spectroscopic features distinguish the pyrrolidinone ring in this compound?

Methodological Answer:

- IR Spectroscopy : A strong carbonyl stretch at ~1680–1720 cm confirms the 5-oxopyrrolidin-2-yl group.

- H NMR : The methyl group on the pyrrolidinone ring appears as a singlet at ~2.1–2.3 ppm. Vicinal coupling (J = 6–8 Hz) between protons on C2 and C3 of the ring further validates the structure .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like PPARγ or GABA receptors. Focus on hydrogen bonding between the carboxylic acid group and Arg288/His323 residues .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays (e.g., IC measurements) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: What are the key impurities to monitor during synthesis, and how are they quantified?

Methodological Answer:

- Common Impurities :

- Uncyclized Precursor : Detect via HPLC retention time shift (e.g., 2-(1-Methyl-5-hydroxypyrrolidin-2-yl)propanoic acid).

- Oxidation Byproducts : Monitor for overoxidized pyrrolidinone derivatives using LC-MS (e.g., m/z +16 corresponding to ketone → lactam oxidation) .

- Quantification : Use a validated UPLC method with a BEH C18 column (1.7 µm) and a calibration curve (0.1–10 µg/mL) for each impurity .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against COX-2 or MMP-9 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMP-9) .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations for 48 hours .

- Receptor Binding Studies : Conduct competitive binding assays with H-labeled ligands (e.g., PPARγ) and measure IC via scintillation counting .

Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?

Methodological Answer:

- Microsomal Incubations : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Basic: What are the critical parameters for scaling up the synthesis from lab to pilot scale?

Methodological Answer:

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of precursor to cyclizing agent (e.g., BF-EtO) to avoid side reactions .

- Temperature Control : Use jacketed reactors with precise cooling (−5°C to 5°C) during cyclization to prevent exothermic runaway .

- Purification : Implement continuous chromatography (e.g., SMB technology) for high-purity isolation (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.